(3R,4S)-3-fluorooxan-4-yl methanesulfonate
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Overview
Description
(3R,4S)-3-fluorooxan-4-yl methanesulfonate is a chiral compound with significant potential in various scientific fields. This compound features a fluorinated oxane ring and a methanesulfonate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-fluorooxan-4-yl methanesulfonate typically involves the use of chiral precursors and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of D-mannitol as a chiral precursor, which undergoes a series of transformations including benzylation, deketalization, and dimesylation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, chiral separation techniques like supercritical fluid chromatography may be employed to obtain enantiopure products .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-fluorooxan-4-yl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorinated oxane ring.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of unsaturated products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(3R,4S)-3-fluorooxan-4-yl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (3R,4S)-3-fluorooxan-4-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The fluorinated oxane ring and methanesulfonate group can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Methyl-3-hexanol: A pheromone of the ant Tetramorium impurum, with a similar chiral structure but different functional groups.
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexyl phosphonic acid: A compound with similar stereochemistry but different functional groups and applications.
Uniqueness
(3R,4S)-3-fluorooxan-4-yl methanesulfonate is unique due to its combination of a fluorinated oxane ring and a methanesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C6H11FO4S |
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Molecular Weight |
198.21 g/mol |
IUPAC Name |
[(3R,4S)-3-fluorooxan-4-yl] methanesulfonate |
InChI |
InChI=1S/C6H11FO4S/c1-12(8,9)11-6-2-3-10-4-5(6)7/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
ISMGDABABBATQE-RITPCOANSA-N |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1CCOC[C@H]1F |
Canonical SMILES |
CS(=O)(=O)OC1CCOCC1F |
Origin of Product |
United States |
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